molecular formula C9H4Cl5N5S B2790545 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine CAS No. 380474-17-9

6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B2790545
CAS No.: 380474-17-9
M. Wt: 391.48
InChI Key: XCLYAYOVJZKQGU-UHFFFAOYSA-N
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Description

6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine is a chemical compound characterized by its unique structure, which includes a triazine ring substituted with a pentachlorophenyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of pentachlorophenyl sulfenyl chloride with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a useful compound in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its chemical properties make it suitable for various applications, including as a flame retardant and in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Dichloro-6-(trichloromethyl)-1,3,5-triazine

  • 4,6-Dichloro-2-(trichloromethyl)-1,3,5-triazine

  • 2,4,6-Trichloro-1,3,5-triazine

Uniqueness: 6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

6-(2,3,4,5,6-pentachlorophenyl)sulfanyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl5N5S/c10-1-2(11)4(13)6(5(14)3(1)12)20-9-18-7(15)17-8(16)19-9/h(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLYAYOVJZKQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl5N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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